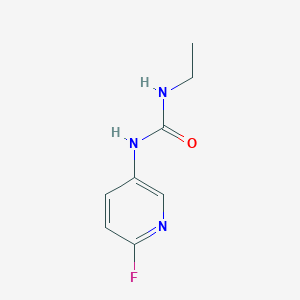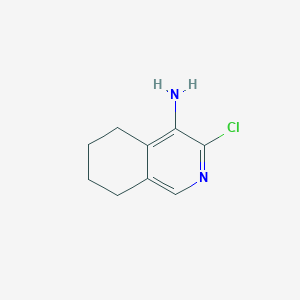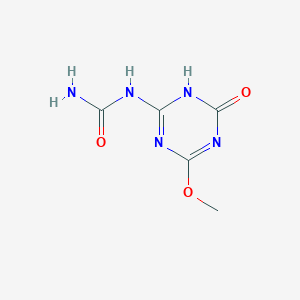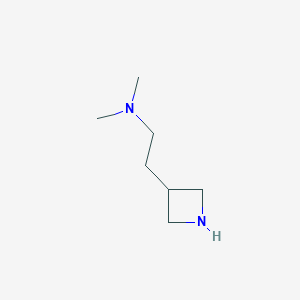
4-Methyl-2-(4-nitrophenyl)oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(4-nitrophenyl)oxazole-5-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-nitrophenyl)oxazole-5-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
the general approach involves the use of flow chemistry techniques to ensure safety and efficiency during the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(4-nitrophenyl)oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction of the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, room temperature.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated temperature.
Substitution: Various electrophiles, acidic or basic conditions depending on the electrophile.
Major Products
Oxidation: this compound.
Reduction: 4-Methyl-2-(4-aminophenyl)oxazole-5-carboxylic acid.
Substitution: Various substituted oxazole derivatives.
Applications De Recherche Scientifique
4-Methyl-2-(4-nitrophenyl)oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Potential use in the development of new pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(4-nitrophenyl)oxazole-5-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-5-oxazolecarboxylic acid .
- Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate .
- Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate .
Uniqueness
4-Methyl-2-(4-nitrophenyl)oxazole-5-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to other oxazole derivatives .
Propriétés
Formule moléculaire |
C11H8N2O5 |
|---|---|
Poids moléculaire |
248.19 g/mol |
Nom IUPAC |
4-methyl-2-(4-nitrophenyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H8N2O5/c1-6-9(11(14)15)18-10(12-6)7-2-4-8(5-3-7)13(16)17/h2-5H,1H3,(H,14,15) |
Clé InChI |
XFNBEWPOCVXOFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


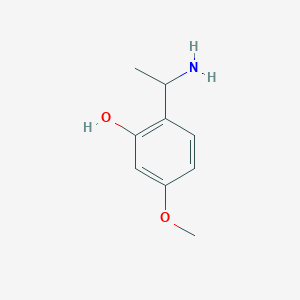
![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)

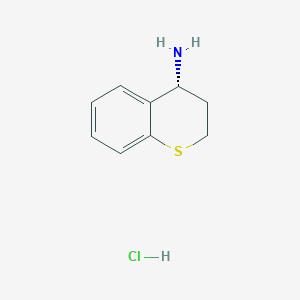

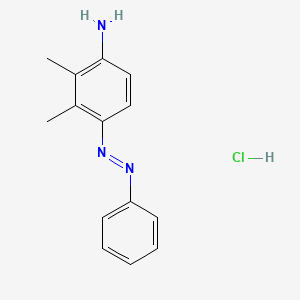
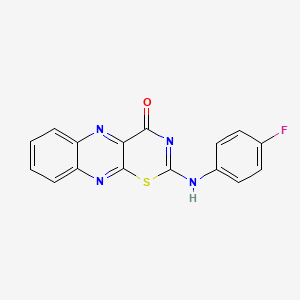

![(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)

